molecular formula C14H18N4O3 B2962954 6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide CAS No. 2097895-89-9

6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide

Cat. No.: B2962954
CAS No.: 2097895-89-9
M. Wt: 290.323
InChI Key: OLPKUNVXDQAPAG-UHFFFAOYSA-N
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Description

6-Methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at the 6-position and a carboxamide side chain. The side chain includes an ethoxyethyl linker terminating in a pyrazole ring. The methoxy group enhances electron density on the pyridine ring, which may influence binding interactions, while the pyrazole moiety offers hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

6-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-20-13-4-3-12(11-16-13)14(19)15-6-9-21-10-8-18-7-2-5-17-18/h2-5,7,11H,6,8-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPKUNVXDQAPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and mechanism of action of this compound, drawing from various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N3O3\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{3}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. These compounds have shown significant activity against various cancer types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies suggest that derivatives with a pyrazole moiety can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a series of 1H-pyrazole derivatives demonstrated promising antiproliferative activity against breast and liver cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Several studies have reported that certain pyrazole derivatives exhibit selective COX-2 inhibition, which can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of bacterial cell membranes

Study 1: Anticancer Evaluation

A study synthesized various pyrazole derivatives and tested their effects on MDA-MB-231 breast cancer cells. The results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity, with some compounds achieving IC50 values as low as 5 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Anti-inflammatory Assessment

In another investigation, a series of pyrazole carboxamide derivatives were screened for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The most potent compound exhibited an edema inhibition percentage significantly higher than that of celecoxib, a well-known COX-2 inhibitor .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it effectively reduces tumor growth.
  • Antimicrobial Activity : The disruption of bacterial membranes by pyrazole derivatives suggests potential use as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (): Core Structure: 1,2,3-Triazole vs. pyrazole in the target compound. Substituents: Chloro-pyridyl vs. methoxy-pyridyl; ethoxy ester vs. ethoxyethyl carboxamide. Electronic Effects: The chloro group (electron-withdrawing) in the analog contrasts with the methoxy group (electron-donating) in the target compound, altering electronic density on the pyridine ring. Hydrogen Bonding: The triazole in the analog exhibits intramolecular C–H⋯O/N interactions, stabilizing its conformation .

Pyridine-3-carboxamide Derivatives with Triazole Linkers :

  • Triazole-based analogs often show agrochemical activity (e.g., insecticides) due to their ability to disrupt insect nervous systems. The pyrazole variant may exhibit improved metabolic resistance or selectivity, as pyrazoles are less prone to enzymatic degradation than triazoles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Pyridine Substituent Side Chain Key Interactions Potential Application
Target Compound Pyridine 6-Methoxy Pyrazole-ethoxyethyl-carboxamide N–H⋯O/N (hypothesized) Pharmaceuticals
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-... 1,2,3-Triazole 6-Chloro Ethoxycarbonyl-triazole C–H⋯O/N (intramolecular) Agrochemicals

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Pyridine Ring Bioactivity Implication
6-Methoxy Electron-donating Increased electron density Enhanced binding to receptors
6-Chloro Electron-withdrawing Reduced electron density Increased reactivity with enzymes

Research Findings and Implications

  • Stability : The pyrazole-ethoxyethyl chain in the target compound may confer greater hydrolytic stability than triazole esters, which are prone to esterase cleavage .
  • Solubility : The carboxamide group enhances water solubility compared to ethyl esters, improving pharmacokinetic profiles.
  • SAR Insights : Methoxy and pyrazole groups could refine target selectivity in drug design, reducing off-target interactions observed in chloro-triazole analogs.

Q & A

Q. What are the standard synthetic protocols for preparing 6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide?

The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with a pyrazole-containing amine via an acyl chloride intermediate. For example, refluxing the acid with thionyl chloride (SOCl₂) generates the reactive acyl chloride, which is then reacted with the amine under inert conditions. Purification via column chromatography (e.g., using dichloromethane/ethyl acetate gradients) and crystallization (e.g., ethyl acetate/hexane) yields the pure compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H and ¹³C): Confirms the connectivity of the methoxy group, pyridine, pyrazole, and ethoxyethyl chain.
  • X-ray crystallography: Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., pyridine-pyrazole interactions) and hydrogen-bonding networks .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility: Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) using UV-Vis spectroscopy or HPLC. Co-solvents (e.g., cyclodextrins) may enhance aqueous solubility .
  • Stability: Conduct accelerated degradation studies (pH, temperature, light) with HPLC monitoring. Store at 4°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic or biological systems?

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
  • Molecular docking: Screens against protein targets (e.g., kinases) to hypothesize binding modes. Pair with MD simulations to assess conformational stability .

Q. How can contradictory biological activity data be resolved across different assays?

  • Orthogonal assays: Validate activity using independent methods (e.g., enzyme inhibition vs. cell viability).
  • Meta-analysis: Pool data from multiple studies, adjusting for variables like cell line specificity or assay sensitivity .
  • Proteomics profiling: Identify off-target interactions that may explain discrepancies .

Q. What experimental design principles optimize the synthesis yield and purity?

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a central composite design can identify optimal reflux time and SOCl₂ stoichiometry .
  • Process analytical technology (PAT): Inline IR spectroscopy monitors reaction progress in real time .

Q. How can researchers elucidate the mechanism of byproduct formation during synthesis?

  • LC-MS/MS: Identify byproducts via fragmentation patterns.
  • Isotopic labeling: Trace reaction pathways (e.g., ¹⁸O labeling in hydrolysis byproducts).
  • Kinetic studies: Compare rate constants under varying conditions to infer competing pathways .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (from X-ray data)Reference
Dihedral angle (Pyridine-Pyrazole)89.17° ± 0.11°
Hydrogen bonds (N–H···N)2.85 Å, 165°
Space groupMonoclinic, P2₁/c

Q. Table 2. Suggested Reaction Optimization Workflow

StepActionTools/Techniques
1Screen solvents/catalystsHigh-throughput DoE
2Monitor reaction kineticsInline IR/PAT
3Purify via gradient chromatographyHPLC/Prep-TLC
4Validate purityNMR, HRMS, XRD

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